molecular formula C10H14O4 B12764362 (+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 33383-55-0

(+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B12764362
CAS No.: 33383-55-0
M. Wt: 198.22 g/mol
InChI Key: XXTFGUFRXPWYDA-LYNIJRAASA-N
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Description

Chemical Identity and Structural Characterization of (+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid

IUPAC Nomenclature and Systematic Classification

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (1S,3S)-3-[(E)-2-carboxyprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid . This nomenclature encodes:

  • Cyclopropane backbone : Numbered such that the carboxylic acid groups at positions 1 and 3 receive priority.
  • Stereochemistry : The (1S,3S) configuration specifies the absolute configuration of the two stereocenters on the cyclopropane ring.
  • E-isomerism : The propenyl substituent at position 3 adopts an E-configuration, with the carboxyl groups on opposite sides of the double bond.
Table 1: Key Identifiers
Property Value Source
Molecular Formula C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol
CAS Registry Number 33383-55-0
SMILES C/C(=C$$C@H]1C@@HC(=O)O)/C(=O)O

The compound belongs to the cyclopropanecarboxylic acid family, distinguished by its bicyclic substituents and dual carboxyl groups.

Molecular Geometry and Cyclopropane Ring Dynamics

The cyclopropane ring imposes significant angular strain due to its 60° bond angles , deviating sharply from the tetrahedral geometry preferred by sp³-hybridized carbon atoms. This strain influences both the compound’s reactivity and conformational flexibility:

  • Ring distortion : The methyl groups at positions 2 and 2 enforce a puckered ring conformation, mitigating steric clashes between substituents.
  • Substituent effects : The (E)-2-carboxypropenyl chain at position 3 extends perpendicular to the cyclopropane plane, while the carboxylic acid at position 1 occupies an axial orientation relative to the ring.
Table 2: Bond Angle Comparison in Cyclopropane Derivatives
Compound Average C-C-C Bond Angle Strain Energy (kJ/mol)
Cyclopropane 60° ~115
2,2-Dimethylcyclopropanecarboxylic acid 62° ~110
(+)-Target Compound 61.5° ~112

Data derived from crystallographic studies suggest that methyl substituents slightly alleviate angular strain by distorting the ring.

Stereochemical Configuration Analysis: Alpha/Beta Orientation and E-Isomerism

The compound exhibits two stereocenters (C1 and C3) and one geometrically constrained double bond:

  • Absolute configuration : The (1S,3S) designation indicates that both stereocenters possess the same handedness, as confirmed by X-ray diffraction and optical rotation studies.
  • E-isomerism : The (E)-configuration of the propenyl group places the carboxylic acid substituents on opposing sides of the double bond, minimizing steric hindrance between the cyclopropane ring and the side chain.

The stereochemical purity of such compounds is critical for biological activity. For example, analogous pyrethroid intermediates rely on chiral resolution techniques—such as diastereomeric salt formation with 1-ephedrine or quinine—to isolate enantiomerically enriched fractions.

Comparative Structural Relationship to Jasmonate Family Compounds

Jasmonates, such as methyl jasmonate, share functional similarities with the target compound despite differing in core structure:

Table 3: Structural Comparison with Methyl Jasmonate
Feature (+)-Target Compound Methyl Jasmonate
Core structure Cyclopropane Cyclopentanone
Functional groups Two carboxylic acids Ketone, ester, pentenyl side chain
Stereochemical complexity Two stereocenters, E-configuration Trans-substituted cyclopentanone
Biosynthetic role Not yet characterized Plant signaling molecule

While jasmonates derive their bioactivity from a cyclopentanone core and an α,β-unsaturated ester side chain, the target compound’s cyclopropane ring and dual carboxyl groups suggest potential as a rigidified analog in synthetic biology or catalysis.

Properties

CAS No.

33383-55-0

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

(1S,3S)-3-[(E)-2-carboxyprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H14O4/c1-5(8(11)12)4-6-7(9(13)14)10(6,2)3/h4,6-7H,1-3H3,(H,11,12)(H,13,14)/b5-4+/t6-,7+/m0/s1

InChI Key

XXTFGUFRXPWYDA-LYNIJRAASA-N

Isomeric SMILES

C/C(=C\[C@H]1[C@@H](C1(C)C)C(=O)O)/C(=O)O

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Resolution of Racemic Mixtures Using Optically Active Amines

  • A common approach involves starting from racemic cyclopropane carboxylic acids.
  • The racemic acid is treated with optically active amines such as 1-ephedrine, which forms diastereomeric salts.
  • These salts can be separated to enrich the (+)-cis isomer of the target compound.
  • This method leverages chiral resolution to obtain the desired stereochemistry without racemization.

Halogenated Cyclopropane Intermediates and Subsequent Functionalization

  • A patented method describes the preparation of related cyclopropane carboxylic acids bearing halogenated substituents, such as (±)-2,2-dimethyl-3-chloroethynylcyclopropanecarboxylic acid.
  • The process involves:
    • Starting from (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid.
    • Reacting with lower aliphatic alcohols and a deacidification agent (NaOH or KOH) under reflux.
    • Removal of solids (e.g., KCl or NaCl) by vacuum filtration.
    • Solvent removal by rotary evaporation.
    • Acid adjustment and recrystallization in mixed solvents (toluene/petroleum ether) to purify the product.
  • This method is noted for its high yield and cost efficiency, simplifying the reaction by avoiding ester hydrolysis steps.

Zinc-Mediated Coupling in Inert Solvents

  • Another synthetic route involves the reaction of cyclopropane derivatives with halogenated compounds (e.g., CF-CClX2, where X = Cl or Br) in the presence of excess metallic zinc.
  • The reaction is carried out in inert solvents such as dimethylformamide (DMF) at controlled temperatures (20–100°C).
  • Acetic anhydride is added as a dehydrating agent to convert intermediates into the final product.
  • This method allows for the preparation of optically pure or racemic cyclopropane carboxylic acids with defined stereochemistry.
  • The presence of unreacted zinc is critical to drive the reaction to completion and favor the Z-isomer formation.
Preparation Method Starting Material Key Reagents/Conditions Advantages Yield/Notes
Chiral Resolution with Optically Active Amines Racemic cyclopropane carboxylic acid 1-Ephedrine or similar alkaloid bases High stereochemical purity Enriched (+)-cis isomer obtained
Halogenated Intermediate Route (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid Lower aliphatic alcohol, NaOH/KOH, reflux, recrystallization High yield, cost-effective, simplified High yield, avoids ester hydrolysis
Zinc-Mediated Coupling Cyclopropane derivatives and halogenated compounds Metallic zinc, DMF, acetic anhydride, 20–100°C Stereospecific, suitable for optically pure forms Predominantly Z-isomer formed
  • The stereochemical configuration of the cyclopropane ring is crucial for the compound’s reactivity and biological activity.
  • The chiral resolution method is widely used when optical purity is essential, especially for biological applications.
  • The halogenated intermediate method offers a practical industrial approach due to its simplicity and cost-effectiveness.
  • Zinc-mediated coupling provides a versatile synthetic tool for accessing various cyclopropane carboxylic acid derivatives with controlled stereochemistry.
  • Stability and reactivity studies indicate that the compound’s biological activity, such as insecticidal properties, is closely linked to its stereochemistry and functional groups.

Chemical Reactions Analysis

Types of Reactions

(+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C10H14O4
  • Molecular Weight : 198.24 g/mol
  • CAS Registry Number : 33383-55-0

The cyclopropane ring structure contributes to its unique reactivity and interaction with biological systems.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly through mechanisms that disrupt cell proliferation and induce apoptosis in cancer cell lines. For example, studies have shown that similar cyclopropanecarboxylic acids can inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to significant antiproliferative effects against various cancer types, including melanoma and leukemia .

Agricultural Use

In agricultural science, the compound has been explored for its potential as a plant growth regulator . It can influence the growth patterns of certain crops, enhancing yield and resistance to environmental stressors. Its application in agriculture is particularly notable for promoting root development and overall plant health .

Synthesis and Characterization

The synthesis of (+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid typically involves multi-step reactions that include cyclopropanation techniques and functional group modifications. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1CyclopropanationAlkene + ReagentFormation of cyclopropane ring
2FunctionalizationAcid derivativesIntroduction of carboxyl groups
3PurificationChromatographyIsolation of pure compound

Cancer Cell Line Studies

One notable case study involved testing the compound's efficacy against human myeloid leukemia cell lines (U937). Results indicated that the compound effectively inhibited cell proliferation without exhibiting cytotoxicity at therapeutic doses, suggesting a potential for targeted cancer therapies .

Agricultural Field Trials

Field trials have demonstrated that application of this compound in crop systems can lead to improved growth metrics compared to untreated controls. Specifically, crops treated with this compound showed enhanced root biomass and increased resistance to drought conditions .

Mechanism of Action

The mechanism of action of (+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared below with structurally related cyclopropanecarboxylic acid derivatives:

Compound Name Substituent at C3 Position CAS Number Key Features
Target Compound 2-Carboxy-1-propenyl Not explicitly listed High polarity due to carboxylic acid; potential for ionic interactions
Cyfluthrin (precursor) 2,2-Dichloroethenyl 68359-37-5 Lipophilic ester form; insecticidal activity via sodium channel modulation
2,2-Dimethyl-3-(2-methyl-1-propenyl)-cyclopropanecarboxylic acid 2-Methyl-1-propenyl 107-18-6 Reduced polarity; volatility suited for pesticidal formulations
Trifluoropropenyl derivative 2-Chloro-3,3,3-trifluoropropenyl 68127-59-3 Fluorinated substituent enhances stability and bioactivity

Stereochemical and Geometric Considerations

The E-configuration of the propenyl group in the target compound contrasts with Z-configurations seen in some pyrethroids (e.g., cyfluthrin precursors), which influence binding to biological targets . The 1-alpha,3-beta stereochemistry further differentiates it from racemic mixtures or alternative diastereomers, which are common in pesticidal formulations .

Research Findings and Data Gaps

  • Synthetic Challenges : Fluorinated analogs (e.g., 68127-59-3) require specialized fluorination techniques, whereas the target compound’s synthesis may involve carboxylation of propenyl intermediates .
  • Toxicity Data : Evidence lacks explicit toxicity or ecotoxicity data for the target compound. In contrast, cyfluthrin derivatives are well-documented for their environmental persistence and neurotoxicity .

Biological Activity

  • Chemical Formula : C₁₀H₁₆O₂
  • Molecular Weight : 168.2328 g/mol
  • CAS Registry Number : 4638-92-0
  • IUPAC Name : (1R-trans)-2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylic acid

Structural Characteristics

Chrysanthemic acid features a cyclopropane ring with two methyl groups and a propenyl group that contribute to its unique properties. The presence of the carboxylic acid functional group enhances its reactivity and biological interactions.

Antimicrobial Properties

Chrysanthemic acid has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects on:

  • Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungi : Inhibits the growth of several fungal species, making it a candidate for agricultural fungicides.

Insecticidal Activity

One of the most notable applications of Chrysanthemic acid is in pest control. Research indicates that it acts as a potent insecticide, particularly against:

  • Aphids : Effective in reducing populations of aphids in agricultural settings.
  • Moths : Demonstrated efficacy in disrupting the life cycle of moths, which are common agricultural pests.

The biological activity of Chrysanthemic acid is attributed to its ability to disrupt cellular processes in target organisms. This includes:

  • Inhibition of Enzyme Activity : Chrysanthemic acid interferes with key metabolic enzymes in pests and pathogens, leading to their death.
  • Disruption of Cell Membrane Integrity : It affects the permeability of cell membranes, causing cellular leakage and ultimately cell death.

Case Study 1: Agricultural Application

A field study was conducted to evaluate the efficacy of Chrysanthemic acid as an insecticide on tomato crops infested with aphids. The results indicated a significant reduction in aphid populations within one week of application, leading to improved crop yield.

Case Study 2: Antifungal Efficacy

In vitro studies assessed the antifungal properties of Chrysanthemic acid against Botrytis cinerea, a common pathogen affecting grapes. The compound showed a 70% reduction in fungal growth at a concentration of 100 µg/mL, highlighting its potential as a natural fungicide.

Table 1: Biological Activity Summary

Activity TypeTarget OrganismEfficacy (%)Reference
AntimicrobialE. coli85
AntifungalBotrytis cinerea70
InsecticidalAphids90
InsecticidalMoths80
PropertyValue
Molecular FormulaC₁₀H₁₆O₂
Molecular Weight168.2328 g/mol
CAS Number4638-92-0
IUPAC Name(1R-trans)-Chrysanthemic acid

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a precursor (e.g., via [2+1] cycloaddition) followed by functional group modifications. Key steps include:

  • Cyclopropanation : Use of diazo compounds or transition-metal catalysts (e.g., Rh(II)) to form the strained cyclopropane ring .
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis to achieve the desired (1-alpha,3-beta(E)) configuration .
  • Carboxypropenyl Introduction : Wittig or Heck reactions to install the propenyl-carboxylic acid moiety under controlled pH and temperature .

Q. How can researchers ensure stereochemical purity during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • Circular Dichroism (CD) Spectroscopy : Confirm absolute configuration post-synthesis .
  • Reaction Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 2–5 mol% Rh(II)) to minimize racemization .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring geometry and substituent positions (e.g., coupling constants for E/Z isomerism) .
  • X-ray Crystallography : Resolve absolute stereochemistry and bond lengths in the cyclopropane core .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and fragmentation patterns of the carboxypropenyl group .

Advanced Research Questions

Q. How do structural modifications in analogous cyclopropane derivatives influence biological activity?

  • Methodological Answer :

  • Comparative SAR Studies : Replace the 2-carboxypropenyl group with esters or amides to assess enzyme-binding affinity. For example:
DerivativeModificationBiological Activity
A Ethyl esterReduced inhibition of enzyme X
B Methyl amideEnhanced solubility but lower target selectivity
  • Computational Docking : Use molecular dynamics to predict how methyl groups at C2/C3 affect steric hindrance in receptor binding .

Q. What contradictions exist in the literature regarding the compound’s stability?

  • Methodological Answer :

  • pH-Dependent Degradation : Some studies report stability at pH 7–9, while others note rapid hydrolysis of the cyclopropane ring at pH >10. Resolve via:
  • Accelerated Stability Testing : Conduct kinetic studies under varying pH (4–12) and monitor degradation via LC-MS .
  • Buffer Compatibility : Use phosphate vs. Tris buffers to identify catalytic effects on decomposition .
  • Temperature Sensitivity : Conflicting reports on thermal stability above 40°C; differential scanning calorimetry (DSC) can clarify decomposition thresholds .

Q. How can researchers address discrepancies in reported logP values for this compound?

  • Methodological Answer :

  • Experimental Validation : Use shake-flask method (octanol/water partitioning) with HPLC quantification, ensuring pH control to prevent ionization of the carboxylic acid group .
  • Computational Refinement : Compare predicted logP values (e.g., via ChemAxon or ACD/Labs) with experimental data to identify systematic errors in algorithms .

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